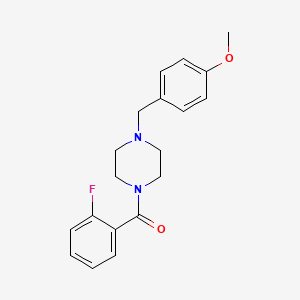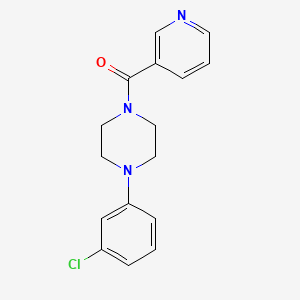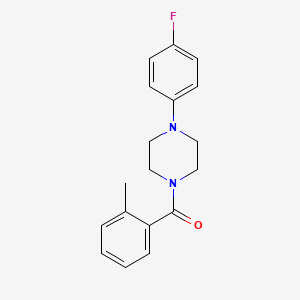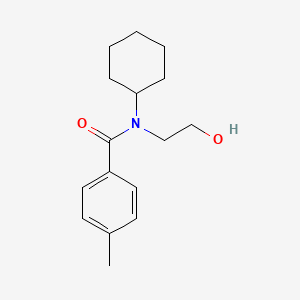
N-(2-fluorophenyl)-2,5-dimethoxybenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-fluorophenyl)-2,5-dimethoxybenzenesulfonamide, also known as 2C-F-NBOMe, is a synthetic compound that belongs to the phenethylamine class of substances. It is a potent psychedelic drug that has been gaining attention in the scientific community due to its unique properties and potential therapeutic applications.
Mechanism of Action
The exact mechanism of action of N-(2-fluorophenyl)-2,5-dimethoxybenzenesulfonamide is not fully understood. However, it is believed to exert its psychedelic effects through the activation of serotonin receptors in the brain, specifically the 5-HT2A receptor. This activation leads to altered sensory perception, mood, and thought processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(2-fluorophenyl)-2,5-dimethoxybenzenesulfonamide include increased heart rate and blood pressure, dilated pupils, altered perception of time and space, and changes in mood and thought processes. It has also been reported to induce visual and auditory hallucinations, synesthesia, and ego dissolution.
Advantages and Limitations for Lab Experiments
One advantage of using N-(2-fluorophenyl)-2,5-dimethoxybenzenesulfonamide in lab experiments is its potency and selectivity for the 5-HT2A receptor, which allows for more precise and targeted research. However, its potential for abuse and lack of long-term safety data are limitations that must be considered.
Future Directions
Future research on N-(2-fluorophenyl)-2,5-dimethoxybenzenesulfonamide should focus on its potential therapeutic applications, including its use in combination with psychotherapy for the treatment of mental health disorders. Additionally, further investigation into the mechanisms of action of psychedelic drugs on the brain may lead to a better understanding of the neurobiology of consciousness and the treatment of neurological disorders.
In conclusion, N-(2-fluorophenyl)-2,5-dimethoxybenzenesulfonamide is a synthetic compound that has gained attention in the scientific community due to its unique properties and potential therapeutic applications. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound may lead to new insights into the treatment of mental health disorders and the neurobiology of consciousness.
Synthesis Methods
The synthesis of N-(2-fluorophenyl)-2,5-dimethoxybenzenesulfonamide involves the reaction of 2,5-dimethoxybenzenesulfonyl chloride with 2-fluoroaniline in the presence of a base such as triethylamine. The reaction yields a white crystalline powder that is purified through recrystallization using a solvent such as ethanol or acetone. The purity of the synthesized compound can be determined using techniques such as nuclear magnetic resonance spectroscopy and high-performance liquid chromatography.
Scientific Research Applications
N-(2-fluorophenyl)-2,5-dimethoxybenzenesulfonamide has been studied for its potential therapeutic applications in the treatment of mental health disorders such as depression, anxiety, and post-traumatic stress disorder. It has also been investigated for its use in neuroscience research to better understand the mechanisms of action of psychedelic drugs on the brain.
properties
IUPAC Name |
N-(2-fluorophenyl)-2,5-dimethoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FNO4S/c1-19-10-7-8-13(20-2)14(9-10)21(17,18)16-12-6-4-3-5-11(12)15/h3-9,16H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJKCLFGVWBJLKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-fluorophenyl)-2,5-dimethoxybenzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{4-[4-ethyl-5-(1H-imidazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B5688325.png)

![5,6-dimethoxy-2-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]isoquinolin-1(2H)-one](/img/structure/B5688349.png)
![1-{[1-(3-chlorobenzyl)-3-methyl-1H-1,2,4-triazol-5-yl]methyl}-1H-1,2,3-triazole](/img/structure/B5688350.png)

![N-[2-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)ethyl]-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide](/img/structure/B5688356.png)
![2-(2-isopropyl-1H-imidazol-1-yl)-N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]propanamide](/img/structure/B5688385.png)

![N-[2-(1-cyclohexen-1-yl)ethyl]-4,6-diethoxy-1,3,5-triazin-2-amine](/img/structure/B5688394.png)




![(4-{[4-(3-chlorophenyl)-1-piperazinyl]carbonyl}phenyl)dimethylamine](/img/structure/B5688432.png)